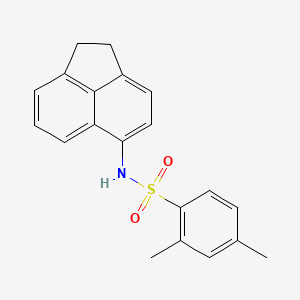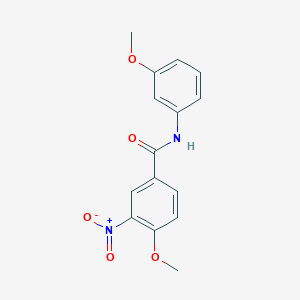
N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide, also known as HMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMB is a derivative of benzoic acid and has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. In neurodegenerative disease research, N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide has been shown to protect neurons from oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide involves the modulation of various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide also inhibits the activation of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide activates the PI3K/Akt pathway, which is involved in the regulation of cell survival and growth.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide has been shown to possess various biochemical and physiological effects. In vitro studies have shown that N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide inhibits the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress and inflammation. N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory mediators. In vivo studies have shown that N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide exhibits anticancer and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide is also soluble in various solvents, which makes it suitable for in vitro studies. However, N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide has certain limitations for lab experiments. It has low bioavailability and poor solubility in water, which limits its potential for in vivo studies. Additionally, the mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide. One direction is to investigate the potential of N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide in combination with other drugs or therapies for cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide and its potential for clinical applications.
Conclusion:
In conclusion, N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide possesses anti-inflammatory, antioxidant, and anticancer properties and has been shown to modulate various signaling pathways. N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide has several advantages for lab experiments but also has certain limitations. Future research on N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide should focus on its potential for clinical applications and elucidating its mechanism of action.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with 2-amino-5-methylphenol in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization or chromatography. The yield of N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of coupling agent used.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-3-5-12(8-10)15(18)16-13-9-11(2)6-7-14(13)17/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNZGEJLOWZSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-3-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5696777.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5696782.png)

![4-chloro-1-ethyl-N-{[(4-iodophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B5696791.png)
![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)


![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)

